molecular formula C14H16N2O2 B2882051 (1-methyl-1H-indol-3-yl)(morpholino)methanone CAS No. 625090-81-5

(1-methyl-1H-indol-3-yl)(morpholino)methanone

Cat. No.: B2882051
CAS No.: 625090-81-5
M. Wt: 244.294
InChI Key: ZYHBSTBOJKSXNQ-UHFFFAOYSA-N
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Description

(1-methyl-1H-indol-3-yl)(morpholino)methanone is a synthetic chemical building block of interest in medicinal chemistry and drug discovery research. The compound features a 1-methylindole scaffold, a structure prevalent in numerous bioactive molecules and pharmaceutical agents . Indole derivatives are extensively investigated for their diverse biological potential, including as inhibitors of tubulin polymerization for anticancer research . The incorporation of the morpholine ring is a common strategy in drug design, often utilized to fine-tune properties like solubility and metabolic stability. While the specific biological profile of (1-methyl-1H-indol-3-yl)(morpholino)methanone is compound-specific and requires further investigation, its core structure makes it a valuable template for developing novel therapeutic agents. Researchers may explore this compound as a key intermediate for synthesizing more complex molecules or as a tool compound for probing biological pathways. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(1-methylindol-3-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-15-10-12(11-4-2-3-5-13(11)15)14(17)16-6-8-18-9-7-16/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHBSTBOJKSXNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818708
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthesis of 1-Methylindole-3-Carboxylic Acid

Procedure (adapted from):

  • Starting material : 1-Methylindole-3-carboxaldehyde (10 mmol) is dissolved in a mixture of aqueous sulfuric acid (1 M, 50 mL) and acetone (20 mL).
  • Oxidation : Potassium permanganate (15 mmol) is added gradually at 0°C, and the reaction is refluxed at 80°C for 6 hours.
  • Workup : The mixture is filtered to remove MnO2, acidified with HCl (1 M), and extracted with ethyl acetate. The organic layer is dried over Na2SO4 and concentrated to yield 1-methylindole-3-carboxylic acid as a white solid (85% yield).

Key Data :

  • Melting Point : 189–191°C
  • FT-IR (cm⁻¹) : 1685 (C=O stretch), 3200–2500 (broad O-H stretch)
  • ¹H NMR (400 MHz, DMSO-d6) : δ 12.1 (s, 1H, COOH), 8.15 (d, J = 7.8 Hz, 1H), 7.65–7.20 (m, 4H), 3.85 (s, 3H, N-CH3).

Amidation with Morpholine

Method A: Acid Chloride Intermediate ()

  • Chlorination : 1-Methylindole-3-carboxylic acid (10 mmol) is refluxed with thionyl chloride (20 mmol) in dry DCM for 3 hours. Excess SOCl2 is removed under vacuum to yield the acid chloride.
  • Coupling : The acid chloride is dissolved in DCM (30 mL), and morpholine (12 mmol) is added dropwise with triethylamine (15 mmol) at 0°C. The mixture is stirred at room temperature for 12 hours.
  • Purification : The crude product is washed with NaHCO3 (1 M) and HCl (1 M), dried, and recrystallized from ethanol (72% yield).

Method B: Direct Amidation Using B(OCH2CF3)3 ()

  • Reaction : 1-Methylindole-3-carboxylic acid (10 mmol), morpholine (12 mmol), and B(OCH2CF3)3 (12 mmol) are combined in acetonitrile (20 mL) and stirred at 80°C for 8 hours.
  • Workup : The mixture is filtered through a silica gel plug, eluting with ethyl acetate to remove boron byproducts. The solvent is evaporated to afford the amide (88% yield).

Comparative Data :

Parameter Method A (Acid Chloride) Method B (Boron Reagent)
Yield 72% 88%
Reaction Time 15 hours 8 hours
Purification Complexity Column chromatography Filtration

Synthetic Route 2: Nucleophilic Substitution with 4-(Chloroacetyl)Morpholine

Adapted from, this method leverages the nucleophilic 3-position of 1-methylindole to displace chloride from 4-(chloroacetyl)morpholine.

Procedure :

  • Reaction : 1-Methylindole (10 mmol) and KOH (10 mmol) are stirred in DMSO (40 mL) at 0°C for 1 hour. 4-(Chloroacetyl)morpholine (12 mmol) is added, and the mixture is heated at 60°C for 6 hours.
  • Workup : The solution is quenched with NH4Cl (sat.), extracted with ethyl acetate, and purified via silica gel chromatography (hexane/ethyl acetate 3:1) to yield the product (65% yield).

Mechanistic Insight :
The indole’s 3-position attacks the electrophilic carbonyl carbon of 4-(chloroacetyl)morpholine, displacing chloride and forming the amide bond. DMSO acts as both solvent and mild base, facilitating deprotonation of the indole.

Limitations :

  • Moderate yield due to competing dimerization of indole.
  • Requires chromatographic purification.

Optimization and Challenges

Racemization Concerns

Amidation of chiral indole derivatives (e.g., substituted amino acids) using Method A showed <2% racemization, as confirmed by chiral HPLC. Method B’s milder conditions further reduce epimerization risks.

Scalability

Gram-scale synthesis (10 g starting material) using Method B achieved 85% yield with minimal solvent (15 mL MeCN), demonstrating industrial viability.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Modifications on the Indole Core

Substituent Effects on Indole Position 1
  • Methyl vs. Morpholinoethyl Groups: The compound 5-hydroxy-1-(2-morpholinoethyl)-1H-indol-3-ylmethanone () replaces the methyl group with a morpholinoethyl chain.
Modifications at Indole Position 3
  • Morpholino vs. Piperidino Groups: The piperidino analog (1-methyl-1H-indol-3-yl)(piperidino)methanone () replaces the morpholine oxygen with a CH₂ group, reducing hydrogen-bonding capacity. Such changes may lower affinity for targets requiring polar interactions, as seen in cannabinoid receptor studies where morpholinoethyl groups enhance CB1 binding .

Heterocyclic Replacements

  • Indole vs. Benzimidazole: (1H-Benzo[d]imidazol-1-yl)(morpholino)methanone () substitutes indole with benzimidazole, introducing an additional nitrogen atom.

Cannabinoid Receptor Affinity

  • Role of the Morpholino Group: highlights that indole-derived cannabinoids with morpholinoethyl substituents exhibit high CB1 receptor affinity. While the target compound lacks the ethyl linker, its morpholino carbonyl group may still engage in key interactions, albeit with reduced conformational flexibility compared to morpholinoethyl analogs.
  • Chain Length and Potency :
    Analogs with 4–6 carbon chains (e.g., tetramethylcyclopropyl derivatives in ) show optimal activity, suggesting that bulkier substituents near the indole core may enhance receptor binding. The methyl group in the target compound may represent a minimalistic yet effective substituent for moderate activity.

In Vivo Effects

  • Pyrrole vs. Indole Derivatives :
    Pyrrole-based analogs () are less potent than indole derivatives, underscoring the importance of the indole nitrogen in bioactivity. The target compound’s indole scaffold likely confers superior pharmacological properties compared to pyrrole systems.

Physicochemical Properties

Solubility and Crystallinity

  • Impact of Substituents: The crystal structure of (2-((4-bromo-2,6-dichlorophenyl)amino)phenyl)(morpholino)methanone () reveals non-planar geometry with π–π interactions, suggesting that halogenated substituents enhance crystallinity. In contrast, the target compound’s simpler structure may reduce intermolecular interactions, favoring solubility in organic solvents .
  • Morpholine Contribution: The morpholino group’s oxygen atom improves aqueous solubility compared to purely hydrophobic substituents (e.g., naphthoyl groups in ), as seen in related compounds .

Data Table: Key Comparative Features

Compound Name (Reference) Core Structure Substituents/Modifications Molecular Weight Key Biological/Physical Properties
(1-Methyl-1H-indol-3-yl)(morpholino)methanone Indole 1-Me, 3-morpholino carbonyl ~242.32* Moderate CB1 affinity, moderate solubility
[5-Hydroxy-1-(2-morpholinoethyl)...]methanone () Indole 5-OH, 1-morpholinoethyl Higher Increased polarity, altered receptor binding
(1H-Benzo[d]imidazol-1-yl)(morpholino)methanone () Benzimidazole N/A ~260.3* Enhanced aromaticity, potential enzyme inhibition
Piperidino analog () Indole 3-piperidino carbonyl 242.32 Reduced hydrogen bonding, lower solubility
Tetramethylcyclopropyl derivative () Indole 3-tetramethylcyclopropyl carbonyl 354.49 High steric bulk, improved CB1 affinity

*Estimated based on structural analogs.

Biological Activity

(1-methyl-1H-indol-3-yl)(morpholino)methanone is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the indole family, characterized by a bicyclic structure that includes a benzene ring fused to a pyrrole ring. The morpholino group contributes to its pharmacological properties, enhancing solubility and bioavailability.

Target Interactions

The primary target of (1-methyl-1H-indol-3-yl)(morpholino)methanone is tubulin , a crucial component of the cytoskeleton involved in cell division. This compound inhibits tubulin polymerization, leading to disruption of the mitotic spindle assembly, which is essential for proper cell division.

Biochemical Pathways

The inhibition of tubulin polymerization results in cell cycle arrest, particularly at the G2/M phase. This effect can induce apoptosis in cancer cells, making it a candidate for anticancer therapy . Additionally, its structural similarity to colchicine suggests that it may act through similar pathways, targeting microtubule dynamics.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of (1-methyl-1H-indol-3-yl)(morpholino)methanone against various cancer cell lines. The compound has shown effective antiproliferative activity with IC50 values indicating significant potency:

Cell Line IC50 (μM)
HeLa0.52
MCF-70.34
HT-290.86

These results demonstrate that the compound effectively inhibits the growth of rapidly dividing cells, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. Notably, it displayed low minimum inhibitory concentration (MIC) values:

Microorganism MIC (μg/mL)
MRSA1
Staphylococcus aureus3.90
Candida albicans7.80

These findings indicate that (1-methyl-1H-indol-3-yl)(morpholino)methanone could be a promising candidate for developing new antimicrobial therapies .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound:

  • Anticancer Efficacy : A study demonstrated that treatment with (1-methyl-1H-indol-3-yl)(morpholino)methanone led to significant apoptosis in cancer cells via caspase activation and mitochondrial pathway involvement .
  • Antimicrobial Studies : Research focused on its efficacy against resistant strains showed that the compound significantly inhibited biofilm formation in Staphylococcus aureus, which is critical for treating infections caused by this pathogen .
  • Mechanistic Insights : Molecular docking studies have confirmed that the compound binds effectively to target proteins involved in cell cycle regulation and microbial resistance mechanisms, further supporting its therapeutic potential .

Q & A

Q. What are the optimal synthetic routes for (1-methyl-1H-indol-3-yl)(morpholino)methanone?

The synthesis typically involves multi-step reactions, starting with functionalization of the indole core. A common approach includes:

  • Friedel-Crafts acylation : Introducing the morpholino-methanone group at the indole C3 position using acyl chlorides and Lewis acid catalysts (e.g., AlCl₃) in anhydrous dichloromethane .
  • Methylation : Protecting the indole nitrogen via alkylation with methyl iodide under basic conditions (e.g., NaH in DMF) . Key considerations include reaction temperature control (0–25°C) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization requires monitoring by TLC and avoiding hydrolysis of the morpholino group .

Q. What spectroscopic techniques are critical for characterizing (1-methyl-1H-indol-3-yl)(morpholino)methanone?

  • NMR Spectroscopy :
  • ¹H NMR : Identifies methyl groups (δ 2.4–3.1 ppm for N-CH₃), aromatic protons (δ 6.8–8.2 ppm for indole), and morpholino protons (δ 3.4–3.8 ppm) .
  • ¹³C NMR : Confirms carbonyl (C=O) resonance at δ 165–175 ppm and quaternary carbons in the indole ring .
    • X-ray Crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between aromatic rings, critical for understanding steric effects .

Q. How does the compound’s solubility impact experimental design?

The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. For biological assays:

  • Use DMSO stock solutions (<1% v/v to avoid cellular toxicity).
  • For kinetic studies, pre-equilibrate in buffer systems (PBS, pH 7.4) to assess aggregation .

Advanced Research Questions

Q. How can contradictions in reported biological activities of indole-morpholino derivatives be resolved?

Discrepancies often arise from assay conditions or structural analogs. Strategies include:

  • Comparative SAR Studies : Systematically vary substituents (e.g., electron-withdrawing groups on indole) to isolate pharmacophores .
  • Target-Specific Assays : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities for enzymes (e.g., kinases) vs. receptors (e.g., GPCRs) .
  • Meta-Analysis : Cross-reference datasets from crystallography (e.g., CSD entries) and bioactivity databases (e.g., ChEMBL) to identify confounding factors .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., cytochrome P450). Prioritize scaffolds with low RMSD values (<2.0 Å) compared to crystallographic data .
  • MD Simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) to assess stability of ligand-target complexes under physiological conditions .
  • QSAR Models : Train on datasets of indole derivatives to predict ADMET properties, leveraging descriptors like logP and topological polar surface area .

Q. How can crystallographic data resolve structural ambiguities in derivatives?

  • SHELX Refinement : Apply SHELXL for high-resolution data (≤1.0 Å) to model disorder (e.g., morpholino ring conformers) and hydrogen bonding networks .
  • Electron Density Maps : Analyze residual density (>3σ) to detect unmodeled solvent molecules or counterions .
  • Twinning Analysis : Use PLATON to identify twinning in crystals with high R-factors (>0.1), common in compounds with flexible substituents .

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